11-Butyl-11H-benzo[a]carbazole
Description
Structure
3D Structure
Properties
CAS No. |
112546-79-9 |
|---|---|
Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
11-butylbenzo[a]carbazole |
InChI |
InChI=1S/C20H19N/c1-2-3-14-21-19-11-7-6-10-17(19)18-13-12-15-8-4-5-9-16(15)20(18)21/h4-13H,2-3,14H2,1H3 |
InChI Key |
UAKXONVUJITQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Mechanistic Pathways Toward 11 Butyl 11h Benzo a Carbazole and Its Analogues
Methodologies for the Construction of the Benzo[a]carbazole Skeleton
The formation of the fused four-ring benzo[a]carbazole system is a critical step that can be achieved through various modern synthetic reactions. These methods focus on efficiently building the carbazole (B46965) framework fused with a benzene (B151609) ring.
Intramolecular Cyclization Approaches for Benzo[a]carbazoles
Intramolecular cyclization is a prominent strategy for synthesizing the benzo[a]carbazole skeleton. One effective method involves a multicomponent reaction to first form a 3-cyanoacetamide pyrrole (B145914) intermediate, which then undergoes an intramolecular ring closure to yield the benzo[a]carbazole frame. nih.gov This cyclization can be catalyzed by a solid Brønsted acidic catalyst derived from rice husk-derived amorphous carbon with a sulfonic acid core (AC-SO₃H). nih.govnih.gov The reaction is typically carried out by refluxing the pyrrole intermediate with the catalyst in a solvent like DMSO at high temperatures (e.g., 240 °C), resulting in the desired product with good yields. nih.govresearchgate.net The acidic sites on the catalyst, which include carboxylic, phenolic, and sulfonic acids, facilitate the ring closure. nih.govrsc.org This method is noted for its use of a low-cost, stable, and reusable catalyst. nih.govresearchgate.net
Another approach involves the cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines. acs.org When these precursors are treated with a strong base like potassium tert-butoxide in N-methyl-2-pyrrolidone (NMP), they can cyclize to form the corresponding carbazole structures. acs.org
| Catalyst/Reagent | Substrate | Conditions | Yield | Reference |
| AC-SO₃H | 3-cyanoacetamide pyrrole | DMSO, 240 °C, 2 h | 73% | nih.govnih.govresearchgate.net |
| Potassium tert-butoxide | 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines | NMP, 60 °C, 2 h | 36-65% | acs.org |
Palladium-Catalyzed Annulation Reactions in Benzo[a]carbazole Synthesis
Palladium catalysis offers a powerful and direct route to the benzo[a]carbazole core through annulation reactions. One such method involves a Pd(II)-catalyzed process that begins with the aminopalladation of an alkyne, followed by an intramolecular nucleophilic addition of the resulting carbon-palladium bond to a tethered cyano or aldehyde group. acs.orgnih.gov This one-pot synthesis is operationally simple and tolerates a wide variety of substituents, allowing for molecular diversification. nih.gov
A different palladium-catalyzed strategy employs a C-H [4 + 2] benzannulation of N-unprotected 3-arylindoles with external 1,3-dienes. acs.org This reaction proceeds through a domino sequence involving carbopalladation of the diene, followed by a direct C₂–H allylation of the indole ring. acs.org The mechanism involves the formation of a key σ-allyl-Pd(II) intermediate, which then undergoes reductive elimination to generate the product. acs.org Depending on the solvent used, this process can be tailored to produce different derivatives. acs.org
| Catalyst System | Reactants | Key Process | Reference |
| Pd(II) catalyst | Alkynes with tethered cyano/aldehyde groups | Aminopalladation / Intramolecular nucleophilic addition | acs.orgnih.gov |
| Pd(OAc)₂ | N-unprotected 3-arylindoles, 1,3-dienes | Domino carbopalladation / C-H allylation | acs.org |
Visible-Light-Induced Photocyclization for Benzo[a]carbazole Formation
Visible-light-induced reactions provide a mild and efficient alternative for constructing the benzo[a]carbazole framework. One notable method is a domino 6π-electrocyclization followed by a β-elimination sequence starting from highly functionalized 2,3-disubstituted indoles. researchgate.net This process can be initiated by irradiation with a simple incandescent lamp at room temperature. researchgate.net The precursor indoles themselves can be prepared via a Pd-catalyzed cyclizative cross-coupling, allowing for a facile two-step synthesis of benzo[a]carbazoles from easily accessible internal alkynes without isolating the indole intermediates. researchgate.net
Another innovative approach utilizes a visible-light-induced tandem oxidation/[3 + 2] cycloaddition/oxidative aromatization sequence. acs.org This method constructs benzo[a]carbazoles from 1,2,3,4-tetrahydronaphthalene and arylhydrazine hydrochlorides. The reaction activates the benzylic C(sp³)–H bond of tetrahydronaphthalene using a photoredox catalyst and oxygen as a clean oxidant under mild conditions. acs.org A different photosensitizer-free method has also been reported for synthesizing N-H carbazoles from 2,2'-diaminobiaryls, which relies on the in situ formation of a visible-light-absorbing intermediate that activates molecular oxygen. nih.gov
| Method | Reactants | Conditions | Key Features | Reference |
| Domino 6π-electrocyclization/β-elimination | 2,3-disubstituted indoles | MeOH, 60 W incandescent lamp, RT, 24 h | Late-stage D-ring formation | researchgate.net |
| Tandem Oxidation/[3+2] Cycloaddition/Aromatization | 1,2,3,4-Tetrahydronaphthalene, Arylhydrazine hydrochlorides | Visible-light photoredox catalyst, O₂ | C(sp³)–H activation | acs.org |
| Photosensitizer-free cyclization | 2,2'-diaminobiaryls | tBuONO, Visible light, O₂ | In situ formation of photosensitizing intermediate | nih.gov |
Diels-Alder Reaction Pathways to Benzo[a]carbazole Systems
The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been effectively applied to the synthesis of benzo[a]carbazoles. In these strategies, substituted indoles or pyrroles serve as the diene component. For instance, nitrovinyl-pyrroles and nitrovinyl-benzindoles can react with various dienophiles under Diels-Alder conditions to prepare the benzo[a]carbazole skeleton. rsc.org
Another approach utilizes 2-alkenylindoles as dienes in a reaction with arynes. acs.org This method can be controlled to produce either dihydrobenzo[c]carbazoles or, when conducted under an oxygen atmosphere, the fully aromatized benzo[c]carbazoles directly in a one-pot manner with high selectivity and efficiency. acs.org Similarly, vinylogous 2-(phenylthio)indoles undergo highly regioselective Diels-Alder cycloadditions with dienophiles like methyl propiolate, which, after the elimination of benzenethiol, afford carbazole derivatives. nih.gov The regiochemistry of this cycloaddition can be controlled by the oxidation state of the sulfur substituent on the diene. nih.gov An intramolecular dehydro Diels-Alder reaction of ynamides has also been reported as a thermal cycloaddition method to produce benzannulated carbazoles in moderate to good yields. researchgate.net
| Diene | Dienophile | Key Features | Reference |
| Nitrovinyl-pyrroles / -benzindoles | Various dienophiles | Direct construction of the fused ring system | rsc.org |
| 2-Alkenylindoles | Arynes | Controllable aromatization under O₂ | acs.org |
| Vinylogous 2-(phenylthio)indoles | Methyl propiolate | Regiochemistry controlled by sulfur oxidation state | nih.gov |
| N-(o-Ethynyl)aryl ynamides | (Intramolecular) | Thermal cycloaddition | researchgate.net |
N-Functionalization Techniques for 11-Butyl-11H-benzo[a]carbazole Synthesis
Once the benzo[a]carbazole skeleton (11H-benzo[a]carbazole) is formed, the final step in synthesizing the target compound is the introduction of the butyl group at the N-11 position. This is typically achieved through N-alkylation.
Regioselective N-Alkylation Strategies for Carbazole and Benzo[a]carbazole Nitrogen Atom
The N-alkylation of the benzo[a]carbazole core is a nucleophilic substitution reaction. The process begins with the deprotonation of the nitrogen atom of the 11H-benzo[a]carbazole using a suitable base to form a carbazolide anion. This highly nucleophilic anion then attacks an electrophilic butylating agent, such as butyl bromide or butyl iodide, to form the C-N bond, yielding this compound.
The choice of base and solvent is crucial for achieving high yields. Common bases include sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), which has been shown to be a promising system for achieving high N-1 regioselectivity in related indazole systems. beilstein-journals.org Other conditions, such as using potassium carbonate as the base, have also been employed, particularly in microwave-assisted syntheses which can significantly accelerate the reaction. researchgate.net Thallium(I) derivatives of carbazole have also been used for alkylation under very mild conditions with n-alkyl iodides and bromides. researchgate.net The general applicability of these methods allows for the introduction of a wide variety of alkyl groups, including the butyl chain required for the target molecule. beilstein-journals.orgresearchgate.net
| Base / Reagent | Alkylating Agent | Conditions | Key Features | Reference |
| Sodium Hydride (NaH) | Alkyl Bromide | THF | High N-1 selectivity | beilstein-journals.org |
| Potassium Carbonate (K₂CO₃) | Alkyl Halide | Dry media, Microwave irradiation | Fast reaction, high yield | researchgate.net |
| Thallium(I) salts | n-Alkyl Iodide/Bromide | Mild conditions | Useful for base-sensitive substrates | researchgate.net |
Optimized Reaction Conditions for Butyl Group Introduction at the 11-Position
The introduction of an alkyl group, such as a butyl chain, at the 11-position (the nitrogen atom) of the benzo[a]carbazole nucleus is a critical step in the synthesis of this compound. This N-alkylation reaction is typically achieved by reacting the parent 11H-benzo[a]carbazole with a suitable butylating agent. The optimization of reaction conditions is crucial for maximizing yield and minimizing side products.
Key parameters that are manipulated to achieve optimal results include the choice of base, solvent, temperature, and reaction time. A common strategy involves the use of a strong base to deprotonate the nitrogen of the carbazole ring, forming a nucleophilic carbazolide anion, which then attacks the butylating agent (e.g., butyl bromide or butyl iodide).
Microwave-assisted synthesis has emerged as an efficient method for the N-alkylation of carbazoles. researchgate.net This technique often leads to significantly reduced reaction times and improved yields. For instance, the reaction can be carried out by mixing carbazole with an alkyl halide adsorbed on a solid support like potassium carbonate, under solvent-free ("dry media") conditions. researchgate.net
Below is a table summarizing typical conditions for the N-alkylation of carbazole derivatives, which are applicable for the synthesis of this compound.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Alkylating Agent | Butyl bromide, Butyl iodide | Good leaving groups (I > Br) facilitate the nucleophilic substitution reaction. | researchgate.net |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Deprotonates the N-H group of the carbazole to form the reactive anion. | researchgate.netphasetransfercatalysis.com |
| Solvent | Solvent-free (dry media), Toluene, Acetonitrile | Solvent choice affects solubility and reaction rate. Solvent-free conditions are a green alternative. | researchgate.netphasetransfercatalysis.com |
| Energy Source | Microwave Irradiation, Conventional Heating | Microwave heating can dramatically shorten reaction times from hours to minutes. | researchgate.net |
Investigation of Catalyst Systems in N-Alkylation Processes
To enhance the efficiency and selectivity of N-alkylation reactions for carbazole derivatives, various catalyst systems have been investigated. Phase-transfer catalysis (PTC) is a particularly effective technique for this transformation. phasetransfercatalysis.com PTC facilitates the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase, where the reaction with the alkyl halide occurs.
In a typical PTC system, a quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB), is used as the catalyst. researchgate.netphasetransfercatalysis.com The process involves the formation of an ion pair between the quaternary ammonium cation and the carbazolide anion, which is soluble in the organic solvent. phasetransfercatalysis.com This approach is advantageous because it allows for the use of inexpensive inorganic bases like sodium hydroxide while maintaining a high reaction rate. phasetransfercatalysis.com
The pKa of the carbazole N-H is in the mid-teens, making it acidic enough to be deprotonated by a moderately strong base in a PTC system. phasetransfercatalysis.com The choice of catalyst is critical; studies have shown that quaternary tetraalkylammonium salts exhibit high catalytic activity, whereas imidazolium- or pyridinium-based salts may be less active for this specific application. researchgate.net
| Catalyst Type | Example Catalyst | Role in Reaction | Typical Conditions | Reference |
|---|---|---|---|---|
| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium Bromide (TBAB) | Forms a soluble ion pair with the carbazolide anion, facilitating its reaction with the alkyl halide in an organic solvent. | NaOH (50%), Toluene, Alkyl Halide | phasetransfercatalysis.com |
| Phase-Transfer Catalyst (PTC) | Methyl Tributyl Ammonium | Screened as a potential catalyst for N-alkylation based on the pKa of carbazole. | - | phasetransfercatalysis.com |
Green Chemistry Approaches in Benzo[a]carbazole Synthesis
Development of Environmentally Benign Synthetic Procedures
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of carbazole derivatives. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One notable green technique is the use of ultrasound irradiation to promote reactions. nih.gov Sonication can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. For example, a facile ultrasound-promoted synthesis of benzo[b]furan derivatives has been reported, and this technique has been successfully applied to the synthesis of complex carbazole structures. nih.gov In one procedure, the reaction of a chloroacetyl-carbazole with salicylaldehydes was carried out under ultrasound irradiation at 80°C in the presence of potassium carbonate and PEG-400 as a catalyst, demonstrating a greener alternative to traditional methods. nih.gov
The use of alternative energy sources like microwave irradiation and the implementation of solvent-free reaction conditions are also key aspects of green synthetic procedures for carbazole derivatives. researchgate.net
Utilization of Solid Acid Catalysts for Intramolecular Cyclization
A crucial step in the synthesis of the benzo[a]carbazole core is the intramolecular cyclization of a suitable precursor. Traditional methods often rely on strong, corrosive liquid acids, which generate significant waste and pose environmental hazards. A greener alternative is the use of solid acid catalysts, which are typically more stable, less toxic, reusable, and easier to separate from the reaction mixture. nih.govrsc.orgnih.gov
An innovative solid Brønsted acid catalyst, derived from rice husk-derived amorphous carbon with a sulfonic acid core (AC-SO₃H), has been successfully employed for the synthesis of benzo[a]carbazole derivatives via intramolecular ring closure. nih.govnih.govresearchgate.net This catalyst is low-cost, porous, and stable, with total acidity measured at 4.606 mmol g⁻¹. nih.govrsc.org
The intramolecular cyclization reaction was optimized using this catalyst. The best results were achieved by heating the precursor with a small amount of the AC-SO₃H catalyst in Dimethyl sulfoxide (DMSO) at 240°C for 2 hours, affording the desired benzo[a]carbazole product in a 73% yield. nih.govnih.govresearchgate.net The catalyst could also be recovered by filtration and reused for several cycles without a significant loss of activity. nih.gov
| Catalyst | Precursor | Reaction | Optimal Conditions | Yield | Reference |
|---|---|---|---|---|---|
| AC-SO₃H (Sulfonic acid-functionalized amorphous carbon) | 3-Cyanoacetamide pyrrole scaffolds | Intramolecular Cyclization | 6 mg catalyst, 5 mL DMSO, 240 °C, 2 hours | 73% | nih.govnih.govresearchgate.net |
Elucidation of Photophysical Phenomena in 11 Butyl 11h Benzo a Carbazole Systems
Electronic Absorption Characteristics and Transitions
The electronic absorption spectrum of a molecule provides insight into the energy differences between its electronic ground and excited states. For carbazole-based systems, the absorption spectra in the UV-Vis region are characterized by distinct bands corresponding to π → π* transitions. The parent compound, 11H-benzo[a]carbazole, which lacks the butyl group, exhibits a UV/Visible spectrum with several absorption peaks. These transitions originate from the delocalized π-electron system of the fused aromatic rings.
The primary electronic transitions in carbazole (B46965) analogues are well-documented. The absorption band at lower energy (longer wavelength, typically 300–350 nm for simple carbazoles) is assigned to the S₀ → S₁ transition. mdpi.com A higher energy band (shorter wavelength, around 290 nm for carbazole) corresponds to the S₀ → S₂ transition. mdpi.com Fusing a benzene (B151609) ring to form the benzo[a]carbazole structure extends the π-conjugation, which is expected to cause a bathochromic (red) shift in these absorption bands compared to the parent carbazole.
The introduction of an 11-butyl group (an N-alkyl chain) is generally not expected to cause a major shift in the absorption maxima. N-alkylation has a relatively minor electronic effect compared to substitutions on the aromatic rings themselves. mdpi.com Its main influence is on the molecule's solubility and steric properties. Therefore, the absorption spectrum of 11-Butyl-11H-benzo[a]carbazole is predicted to be very similar to that of the parent 11H-benzo[a]carbazole.
Table 1: Predicted Electronic Absorption Characteristics of this compound
| Transition | Predicted Wavelength Region | Nature of Transition |
|---|---|---|
| S₀ → S₁ | > 340 nm | π → π* |
Fluorescence Emission Spectroscopy of N-Butyl Benzo[a]carbazoles
Carbazole and its derivatives are known for their strong fluorescence, typically in the blue to green region of the spectrum. researchgate.netnih.gov The emission originates from the relaxation of the first singlet excited state (S₁) back to the ground state (S₀). The emission spectrum is often a mirror image of the S₀ → S₁ absorption band. For carbazole itself, emission bands are observed in the 330–420 nm range. mdpi.com
The fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, is often high for carbazole derivatives, with some compounds exhibiting values approaching 1.00 in solution. researchgate.net The fusion of the benzene ring in the benzo[a]carbazole structure is likely to red-shift the emission wavelength due to the extended π-system. The N-butyl group is anticipated to have a minimal effect on the emission wavelength but may influence the quantum yield by altering non-radiative decay pathways or preventing aggregation-caused quenching in certain environments.
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This effect is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation.
For the basic carbazole chromophore, solvatochromic effects are generally weak, indicating a small change in dipole moment between the ground and excited states. mdpi.com However, in some N-alkylated carbazole derivatives, particularly those with an intramolecular charge transfer (ICT) character (A-π-D-π-A structures), a prominent solvatochromic effect can be observed, with emission colors tuning from blue in nonpolar solvents to orange-red in polar solvents. rsc.org While this compound does not have a strong intrinsic donor-acceptor structure, the nitrogen atom's lone pair participation in the π-system can lead to a subtle increase in dipole moment upon excitation, potentially resulting in a minor red-shift of the emission peak as solvent polarity increases.
Mechanisms of Exciton (B1674681) Formation and Relaxation Pathways
Upon absorption of a photon, an electron is promoted to a higher energy level, creating an excited state or exciton. The subsequent relaxation of this exciton can occur through several competing pathways:
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁). This process is typically very fast, occurring on a sub-picosecond timescale. mdpi.com
Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This occurs on a picosecond timescale. mdpi.com
Fluorescence: A radiative decay from the S₁ state to the S₀ ground state, resulting in the emission of a photon. For carbazoles, the lifetime of the S₁ state is typically in the nanosecond range (13–15 ns for carbazole). mdpi.com
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). This process populates the triplet state (T₁). For carbazole, the quantum yield of triplet formation is significant, around 51–56%. mdpi.com
Phosphorescence: A slow radiative decay from the T₁ state to the S₀ ground state. This is a spin-forbidden process, resulting in much longer lifetimes (microseconds to seconds).
For this compound, the dominant relaxation pathways after initial excitation are expected to be rapid internal conversion and vibrational relaxation to the S₁ state, followed by competition between fluorescence and intersystem crossing to the T₁ state.
Photochromic Behavior and Light-Induced Structural Transformations
Photochromism is the reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. While certain complex derivatives, such as benzopyranocarbazoles, have been specifically designed to be photochromic, this property is not inherent to the N-alkyl benzo[a]carbazole scaffold itself. researchgate.net There is no evidence in the available literature to suggest that this compound undergoes reversible light-induced structural transformations. Photochemical processes like photo-rearrangements can occur in some carbazole derivatives under UV irradiation, but these are typically irreversible degradation pathways rather than true photochromism.
Comparative Photophysical Studies with Analogous Benzo[a]carbazole Derivatives
To understand the structure-property relationships, it is useful to compare this compound with its parent compounds and other analogues.
This compound vs. Carbazole: The key difference is the fused benzene ring. This extension of the π-conjugated system in the benzo[a]carbazole derivative results in a significant bathochromic (red) shift in both absorption and fluorescence spectra compared to simple carbazole.
This compound vs. 11H-benzo[a]carbazole: The difference here is the substitution at the nitrogen atom (butyl group vs. hydrogen). The effect of N-alkylation on the electronic transitions is generally minor. It primarily enhances solubility in organic solvents and can prevent hydrogen-bonding interactions that are possible with the N-H moiety.
This compound vs. C-alkylated Benzo[a]carbazoles: Substitution of alkyl groups (like tert-butyl) directly onto the carbocyclic rings typically causes small red shifts in the spectra due to inductive effects and increased polarizability. mdpi.com The electronic influence of an N-butyl group is generally considered to be less pronounced than that of C-alkyl groups.
Table 2: Comparison of Predicted Photophysical Properties
| Compound | Key Structural Feature | Expected Absorption Shift | Expected Emission Shift |
|---|---|---|---|
| Carbazole | Base Chromophore | Reference | Reference |
| 11H-Benzo[a]carbazole | Fused Benzene Ring | Bathochromic (Red-Shift) | Bathochromic (Red-Shift) |
Computational Chemistry and Theoretical Modeling of 11 Butyl 11h Benzo a Carbazole Electronic Structure
Advanced Materials Science Research Applications of 11 Butyl 11h Benzo a Carbazole As a Functional Core
Organic Light-Emitting Diodes (OLEDs) Research
The carbazole (B46965) moiety is a fundamental building block in the design of materials for OLEDs due to its excellent hole-transporting capabilities and wide energy gap. researchgate.netnih.gov The benzo[a]carbazole structure, in particular, offers an extended π-conjugated system that can be tailored for specific optical and electronic properties.
Role as Luminescent Emitters and Host Materials
In OLEDs, 11-Butyl-11H-benzo[a]carbazole and its derivatives are investigated for their dual functionality as both luminescent emitters and host materials for phosphorescent and fluorescent dopants. nih.govrsc.org The carbazole core acts as an effective electron-donating unit, which can be combined with various electron-accepting moieties to create donor-acceptor (D-A) type emitters. rsc.org This molecular design strategy allows for the tuning of emission colors and the enhancement of quantum efficiencies.
As a host material, the high triplet energy of the carbazole core is a key advantage. nih.govrsc.org It enables efficient energy transfer to guest emitter molecules without quenching their excited triplet states, which is particularly crucial for high-efficiency phosphorescent OLEDs (PhOLEDs). Research has shown that carbazole-based hosts can effectively confine triplet excitons within the emissive layer, leading to improved device performance. mdpi.com
For instance, a study on carbazole-substituted benzobisoxazoles demonstrated their potential as near-UV fluorescent emitters and ambipolar hosts. rsc.org While these specific compounds did not exhibit thermally activated delayed fluorescence, they performed well as either fluorescent dopants with near-UV emission or as host materials that led to reduced operating voltages and higher performance efficiencies compared to commercial materials. rsc.org
Table 1: Performance of OLEDs Utilizing Carbazole-Based Materials
| Device Role | Emitter/Host Material | Emission Color | External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|---|
| Emitter | TDBA-BCZ | Deep-Blue | 7.73% | nih.gov |
| Emitter | TDBA-PCZ | Real-Blue | 10.58% | nih.gov |
Thermally Activated Delayed Fluorescence (TADF) Emitters Research
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission, potentially achieving 100% internal quantum efficiency in OLEDs. rsc.org The design of TADF emitters typically involves creating molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). beilstein-journals.org
The donor-acceptor architecture is central to the design of TADF molecules, where the donor and acceptor units are often spatially separated to minimize the ΔEST. rsc.org Benzo[a]carbazole, with its strong electron-donating character, serves as an excellent donor moiety in these systems. rsc.org By pairing it with a suitable electron acceptor, it is possible to engineer molecules with the desired electronic properties for efficient TADF.
For example, research into donor-acceptor type molecules constructed with benzo- or naphtho-carbazole units as electron donors has provided a strategy for switching between hybridized local and charge transfer (HLCT) and TADF emissions. rsc.org This control is achieved by tuning the electron-withdrawing ability of the acceptor and modulating the intramolecular charge transfer and the twist angle between the donor and acceptor. rsc.org
Organic Photovoltaic Devices and Solar Cell Research
In the realm of organic photovoltaics, the efficiency of charge generation, separation, and transport is paramount. Carbazole-based materials, including this compound, are extensively studied for their potential to enhance the performance of organic solar cells. mdpi.com
Development of Hole Transporting Layers (HTLs)
A critical component of many organic and perovskite solar cell architectures is the hole transporting layer (HTL), which facilitates the efficient extraction of holes from the light-absorbing layer to the anode. osti.govmdpi.com Carbazoles are highly desirable for this purpose due to their excellent hole transport capability, rigid structure, and ease of functionalization. mdpi.comrsc.org
The introduction of a butyl group on the carbazole nitrogen, as in this compound, can improve the material's solubility, allowing for solution-based processing techniques which are often more cost-effective for large-scale manufacturing. rsc.org Research has focused on designing carbazole-based HTLs that form an energetically aligned interface with the photoactive layer, minimizing energy loss and improving charge extraction. rsc.org For instance, carbazole-based self-assembled monolayers (SAMs) have been developed as efficient HTLs in perovskite solar cells. rsc.org While carbazoles themselves may have small dipoles, modifications to the molecular structure can enhance their ability to modulate the work function of the electrode and improve the open-circuit voltage of the solar cell. rsc.org
A study on benzocarbazole-based sensitizers for dye-sensitized solar cells (DSSCs) highlighted the importance of the π-conjugated spacers linking the benzocarbazole donor to the acceptor. researchgate.net The research demonstrated that variations in these spacers significantly impact the photovoltaic performance, with a non-fluorene-containing dye exhibiting a broader incident photon-to-current efficiency (IPCE) curve and a higher short-circuit current density. researchgate.net
Table 2: Photovoltaic Performance of a Benzocarbazole-Based Dye Sensitizer
| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
|---|---|---|---|---|---|
| BTB | 10.32 | 0.63 | 0.61 | 3.96 | researchgate.net |
Data for the BTB dye, which contains a benzocarbazole donor.
Organic Thin-Film Transistors (OTFTs) Research
Organic thin-film transistors are fundamental components of flexible and transparent electronics. mpg.de The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. mpg.de
Investigation of Air Stability in Semiconductor Devices
A significant challenge for the commercialization of organic electronic devices is their operational stability, particularly their susceptibility to degradation upon exposure to air and moisture. The chemical stability of the organic semiconductor is therefore a critical factor. The robust and stable aromatic structure of the benzo[a]carbazole core contributes positively to the air stability of devices in which it is incorporated. Research in this area aims to understand the degradation mechanisms and to design more resilient materials. While specific studies focusing solely on the air stability of this compound in OTFTs are not prevalent in the provided context, the inherent stability of the carbazole unit is a known advantage for developing stable semiconductor devices. mdpi.com
Photorefractive Material Development
Photorefractive materials are capable of reversibly changing their refractive index in response to non-uniform illumination. This property makes them suitable for applications in holographic data storage, optical image processing, and real-time optical amplification. Carbazole-containing materials have been investigated for their potential in photorefractive applications due to their excellent hole-transporting properties. chemicalbook.com
The development of photorefractive composites often involves doping a polymer matrix with a sensitizer, a nonlinear optical chromophore, and a charge-transporting agent. In this context, this compound can serve as a crucial component of the charge-transporting moiety. For instance, polysiloxanes with pendant benzo[a]carbazole groups have been synthesized and incorporated into photorefractive composites. researchgate.net These composites have demonstrated significant diffraction efficiencies, reaching up to 53% at an electric field of 45 V/μm, and a photorefractive response time of 1.4 seconds at a wavelength of 633 nm. researchgate.net The performance of these materials is attributed to the efficient charge generation and transport facilitated by the benzo[a]carbazole units.
| Material Composition | Diffraction Efficiency (%) | Electric Field (V/μm) | Response Time (s) | Wavelength (nm) |
| Benzo[a]carbazole-substituted polysiloxane composite | 53 | 45 | 1.4 | 633 |
Biosensor Technology Utilizing Organic Semiconductor Properties
The semiconducting nature of organic materials like this compound opens up possibilities for their use in biosensor technology. researchgate.net A biosensor is an analytical device that combines a biological component with a physicochemical detector. pjoes.com The interaction of the target analyte with the biological element produces a signal that is converted by the transducer into a measurable output. pjoes.com
The charge transport capabilities of carbazole derivatives are particularly relevant for the development of electrochemical and optical biosensors. These materials can act as a matrix for the immobilization of bioreceptors, such as enzymes, and facilitate the transduction of the biological recognition event into an electrical or optical signal.
Enzyme-Based Biosensor Architectures
Enzyme-based biosensors are a significant class of biosensors that utilize the high specificity of enzymes for detecting particular analytes. pjoes.comresearchgate.net In these devices, the enzyme is typically immobilized on a transducer surface. mdpi.com The enzymatic reaction with the target analyte leads to a change in a measurable property, such as current, potential, or light absorption. pjoes.com
While direct research on this compound in enzyme-based biosensors is not extensively documented in the provided search results, the properties of carbazole derivatives suggest their potential in such applications. For example, carbazole-based polymers can serve as an effective matrix for enzyme immobilization. The immobilization can be achieved through various methods, including physical entrapment or covalent bonding, which helps in maintaining the enzyme's activity and stability. researchgate.netpreprints.org The conductive nature of these polymers can then be exploited to create amperometric biosensors, where the electrons generated during the enzymatic reaction are efficiently transferred to the electrode.
Commonly used enzymes in biosensors include oxidoreductases like glucose oxidase (GOx) and horseradish peroxidase (HRP), which are used for detecting glucose and hydrogen peroxide, respectively. mdpi.com The general principle involves the enzyme-catalyzed oxidation or reduction of the analyte, leading to a measurable electrical signal. mdpi.commdpi.com The incorporation of a carbazole-based conducting polymer, such as one derived from this compound, could enhance the sensitivity and response time of these biosensors by improving the electron transfer process.
| Enzyme | Analyte Detected | Principle of Detection | Potential Role of Carbazole Moiety |
| Glucose Oxidase (GOx) | Glucose | Amperometric detection of H₂O₂ produced or O₂ consumed. mdpi.com | Enhanced electron transfer from the enzyme's active site to the electrode. |
| Horseradish Peroxidase (HRP) | Hydrogen Peroxide | Catalyzes the reduction of H₂O₂ with a mediator, which is then electrochemically regenerated. mdpi.com | Facilitate direct electron transfer or mediate electron transfer, improving sensitivity. |
| Laccase | Phenolic compounds | Direct oxidation of phenolic substrates. mdpi.com | Provide a biocompatible matrix for immobilization and efficient charge transport. |
Conjugated Polymers and Oligomers for Optoelectronic Applications
Conjugated polymers and oligomers based on carbazole derivatives are extensively studied for their applications in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. oldcitypublishing.com The introduction of a butyl group at the 11-position of the benzo[a]carbazole core improves the solubility and processability of the resulting polymers, which is a crucial aspect for device fabrication. researchgate.net
Polymers incorporating the this compound unit can be synthesized through various polymerization techniques, such as Pd-catalyzed polycondensation. mdpi.com These polymers often exhibit good thermal stability and solubility in common organic solvents. mdpi.com The electronic and optical properties of these polymers can be tuned by copolymerizing the benzo[a]carbazole monomer with other aromatic units, creating donor-acceptor architectures. mdpi.com For instance, copolymers of benzo[a]carbazole with electron-accepting units like benzoselenadiazole have been synthesized and characterized for their electrochromic properties. mdpi.com
The photophysical properties of these materials are of primary interest. Benzo[a]carbazole derivatives typically exhibit emission in the purple to blue region of the visible spectrum. researchgate.net The high fluorescence quantum yields and good charge-carrying capabilities make them suitable for use as emitting materials or host materials in OLEDs. researchgate.net Research has shown that carbazole-based materials can lead to highly efficient blue phosphorescent OLEDs. researchgate.net
| Polymer/Oligomer Type | Key Properties | Potential Applications |
| Poly(this compound) | Good solubility, thermal stability, blue emission. researchgate.netmdpi.com | Organic Light-Emitting Diodes (OLEDs), Photovoltaic Cells. |
| Copolymers with electron-accepting units | Tunable bandgap, electrochromism. mdpi.com | Electrochromic devices, Solar Cells. |
| Oligomers of benzo[a]carbazole | Well-defined structure, high purity. | Model compounds for studying charge transport, active components in vacuum-deposited OLEDs. |
Structure Activity Relationships and Research into Biological Interactions of Benzo a Carbazoles Mechanistic Focus
Investigation of Molecular Interactions with Biological Macromolecules (e.g., DNA)
Benzo[a]carbazoles, a class of aromatic compounds, are recognized for their potential to interact with biological macromolecules, most notably DNA. iucr.org This interaction is a key area of research due to its implications for potential therapeutic applications, particularly in cancer treatment. iucr.org The planar structure of the benzo[a]carbazole nucleus is thought to facilitate intercalative binding to DNA. iucr.org
While direct studies on 11-Butyl-11H-benzo[a]carbazole's interaction with DNA are not extensively detailed in the provided results, the broader class of benzo[a]carbazoles is known for this property. For instance, benzo[a]carbazoles containing an aromatic ring fused to the a-face of the carbazole (B46965) nucleus are considered potential cancer treatment candidates due to their DNA intercalative binding properties. iucr.org Some photochromic spiropyrans, which can be synthesized from hydroxybenzo[a]carbazoles, demonstrate a reversible binding to DNA upon UV irradiation, though the closed form shows no interaction. researchgate.net This suggests that structural modifications can modulate the DNA binding capacity of the benzo[a]carbazole scaffold. Further research is needed to specifically elucidate the DNA binding characteristics of this compound and how the butyl group at the 11-position influences this interaction.
Receptor Binding Studies and Mechanistic Insights (e.g., Estrogen Receptor)
A significant area of research for benzo[a]carbazole derivatives has been their interaction with the estrogen receptor (ER). nih.gov A number of 11-alkylbenzo[a]carbazoles have been synthesized and evaluated for their ER binding affinities. nih.gov The binding affinity is influenced by the substitution pattern on the aromatic rings. nih.gov
For instance, the presence of a hydroxyl group at the C-3 position, often in combination with a second hydroxyl group at the C-8 or C-9 position, provides the best conditions for ER binding. nih.gov The 11-alkyl group, such as a butyl group, also plays a role in this interaction. While the binding affinities of benzo[a]carbazoles are generally lower than their 5,6-dihydro derivatives, they are still considered high for planar molecules. nih.gov
Depending on the specific substitution pattern, these compounds can act as strong estrogens or as impeded estrogens. nih.gov For example, certain benzo[a]carbazole derivatives have demonstrated the ability to inhibit the growth of hormone-dependent mammary tumors in rats, suggesting a mode of action involving the estrogen receptor system. nih.govdatapdf.com
Table 1: Estrogen Receptor Binding and Activity of Selected Benzo[a]carbazole Derivatives
| Compound | Substitution | Relative Binding Affinity (RBA) (Estradiol = 100) | Activity in Immature Mouse |
|---|---|---|---|
| 13b | 3,8-dihydroxy-11-propyl | 30 | - |
| 13c | 3,8-dihydroxy-11-pentyl | - | Strong estrogen |
| 16b | 3,9-dihydroxy-11-propyl | 13 | - |
| 16c | 3,9-dihydroxy-11-pentyl | - | Impeded estrogen |
| 25a | 3-hydroxy-11-propyl | 20 | Strong estrogen |
Data sourced from studies on various 11-alkylbenzo[a]carbazole derivatives. nih.gov
Research into Molecular Targets and Pathways in Cell-Based Assays (e.g., MCF-7 breast cancer cells)
The biological activity of benzo[a]carbazole derivatives has been investigated in cell-based assays, particularly using the estrogen receptor-positive MCF-7 breast cancer cell line. nih.govdatapdf.com These studies provide insights into the molecular targets and pathways affected by these compounds.
Certain hydroxy-substituted 11-alkylbenzo[a]carbazoles have shown inhibitory activity on the growth of MCF-7 cells. nih.gov This anti-proliferative effect is believed to be mediated, at least in part, through the estrogen receptor. nih.govdatapdf.com The development of benzo[a]pyrene-resistant MCF-7 cells has provided a unique tool to study the mechanisms of action, revealing differences in gene expression compared to wild-type cells. nih.gov
Furthermore, studies on other carbazole derivatives in MCF-7 cells have explored their genotoxicity and epigenotoxicity. mdpi.com For example, some carbazole compounds have been shown to induce DNA damage, as indicated by the phosphorylation of γH2AX, and affect global DNA methylation patterns. mdpi.com While these studies were not on this compound specifically, they highlight potential mechanisms that could be relevant for this compound and warrant further investigation.
Exploration of Benzo[a]carbazoles as Chemical Probes in Cellular Processes
The unique photophysical properties of some benzo[a]carbazole derivatives make them candidates for use as chemical probes in cellular imaging and sensing. researchgate.netrsc.org Fluorescent probes are valuable tools in biology for their ability to visualize cellular processes with high sensitivity and minimal invasion. rsc.org
Specifically, the development of photochromic compounds from hydroxybenzo[a]carbazoles demonstrates their potential as light-controllable probes. researchgate.net These molecules can be switched between two different forms with distinct properties, such as DNA binding, using light. researchgate.net This "on-off" capability is highly desirable for precisely studying cellular events.
Moreover, the broader class of carbazole derivatives has been incorporated into dual-emissive fluorescent probes. rsc.org These probes can emit light at two different wavelengths, allowing for ratiometric reporting of cellular conditions like pH, temperature, or hydrophobicity. rsc.org While direct applications of this compound as a chemical probe have not been detailed, its core structure is present in molecules with these advanced probing capabilities, suggesting a potential avenue for future research and development.
Studies on the Inhibition of Specific Enzyme Systems (e.g., Cyclin Dependent Kinase 4)
Research has identified benzo[a]carbazole derivatives as a structural class of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. researchgate.net Deregulation of the cyclin D/CDK4 pathway is a common feature in many types of cancer, making CDK4 a significant therapeutic target. researchgate.net
A series of benzo[a]carbazole-based compounds have been identified as selective inhibitors of the CDK family, with some members showing particular selectivity for CDK4. researchgate.net Structure-activity relationship (SAR) studies have helped to elucidate the key molecular features necessary for this inhibitory activity. researchgate.net While the provided information does not specifically name this compound as a CDK4 inhibitor, the general finding that the benzo[a]carbazole nucleus is a scaffold for such inhibitors is significant. researchgate.net This suggests that with appropriate functionalization, derivatives of this compound could be designed to target CDK4.
Mechanistic Investigations of Antimicrobial Activities
Carbazole derivatives have been widely studied for their potential as antimicrobial agents. mdpi.comsrce.hrlmaleidykla.lt The proposed mechanisms of their antibacterial action are multifaceted. One mechanism involves the disruption of the bacterial cell membrane by increasing its permeability. lmaleidykla.lt This can be achieved through the inhibition of specific enzymatic processes, leading to an influx of free radicals and compromising the integrity of the bacterial cell. lmaleidykla.lt
Another proposed mechanism is the interaction of carbazole compounds with bacterial DNA. lmaleidykla.lt They are thought to form non-covalent interactions with DNA gyrase, an enzyme essential for bacterial DNA replication, thereby inhibiting bacterial growth. lmaleidykla.lt
Numerous studies have reported the synthesis of N-substituted carbazole derivatives and their evaluation for antimicrobial activity against a range of bacteria and fungi. mdpi.comsrce.hr The specific substitutions on the carbazole ring system significantly influence the potency and spectrum of their antimicrobial effects. mdpi.com While the antimicrobial properties of this compound have not been explicitly detailed, the established antimicrobial potential of the broader carbazole class suggests that it may also possess such activities, warranting further investigation into its specific mechanisms of action.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 11-Butyl-3-methoxy-11H-benzo[a]carbazole |
| 3,8-dihydroxy-11-propyl-11H-benzo[a]carbazole |
| 3,8-dihydroxy-11-pentyl-11H-benzo[a]carbazole |
| 3,9-dihydroxy-11-propyl-11H-benzo[a]carbazole |
| 3,9-dihydroxy-11-pentyl-11H-benzo[a]carbazole |
| 3-hydroxy-11-propyl-11H-benzo[a]carbazole |
| 3-hydroxy-8-methoxy-11-propyl-11H-benzo[a]carbazole |
| Estradiol |
| Benzo[a]pyrene |
| γH2AX |
| Amikacin |
| Ketoconazole |
| Vancomycin |
| Norfloxacin |
| Fluconazole |
| Ciprofloxacin |
Future Research Directions and Translational Perspectives for 11 Butyl 11h Benzo a Carbazole
Rational Design of Next-Generation Benzo[a]carbazole-Based Materials
The 11-butyl-11H-benzo[a]carbazole scaffold serves as a foundational structure for the development of advanced organic materials. The n-butyl group at the 11-position imparts favorable solubility and processability, crucial for device fabrication. researchgate.net Future research will focus on the rational design of next-generation materials by strategically modifying this core structure. The goal is to fine-tune the electronic, optical, and physical properties for specific high-performance applications.
The synthetic versatility of the benzo[a]carbazole core allows for functionalization at various positions. researchgate.net Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection/transport in organic electronics and for shifting emission wavelengths in organic light-emitting diodes (OLEDs). For instance, attaching donor moieties can enhance hole-transporting properties, while incorporating acceptor units can improve electron transport. researchgate.netmdpi.com
Furthermore, extending the π-conjugation of the system by fusing additional aromatic rings can lead to materials with red-shifted absorption and emission profiles, which is desirable for near-infrared (NIR) applications. rsc.org The introduction of bulky substituents, such as tert-butyl groups, at other positions on the carbazole (B46965) framework can be used to control intermolecular interactions, prevent aggregation-caused quenching in the solid state, and improve the thermal stability and morphological uniformity of thin films. researchgate.net Computational methods, such as Density Functional Theory (DFT), will be instrumental in predicting the properties of novel derivatives before their synthesis, accelerating the discovery of materials with targeted functionalities. dntb.gov.ua
Table 1: Rational Design Strategies for this compound Derivatives
| Modification Strategy | Target Position(s) | Example Functional Groups | Predicted Effect on Properties | Potential Application |
|---|---|---|---|---|
| Introduce Electron-Donating Groups (EDGs) | C-3, C-8 | Methoxy (-OCH₃), Diphenylamino (-NPh₂) | Raises HOMO level, enhances hole injection/transport, may shift emission to longer wavelengths. | Hole-Transport Layers (HTLs) in OLEDs, p-type semiconductors in OFETs. |
| Introduce Electron-Withdrawing Groups (EWGs) | C-5, C-6 | Cyano (-CN), Triazine, Sulfonyl (-SO₂R) | Lowers LUMO level, enhances electron injection/transport, can induce blue-shifted emission. | Electron-Transport Layers (ETLs), Host materials for PHOLEDs. |
| Extend π-Conjugation | Annelation at various C-C bonds | Fused Phenyl, Naphthyl, or Thiophene rings | Red-shifted absorption/emission, reduced bandgap, increased charge carrier mobility. | NIR emitters, Organic photovoltaics (OPV), OFETs. rsc.org |
| Incorporate Bulky Groups | C-3, C-8 | tert-Butyl, Triphenylsilyl | Inhibits π-π stacking and aggregation, improves solubility and film morphology, increases thermal stability. researchgate.net | Non-doped OLED emitters, solution-processed devices. |
Integration of this compound into Hybrid Material Systems
The integration of this compound into hybrid systems, combining organic and inorganic components, presents a promising avenue for creating multifunctional materials with synergistic properties. The carbazole moiety is an excellent hole-transporting and light-emitting unit, while inorganic nanomaterials can offer high electron mobility, catalytic activity, or plasmonic enhancement.
One key area is the development of hybrid OLEDs. For example, using zinc oxide (ZnO) nanoparticles as an electron injection layer in conjunction with a this compound-based emissive layer could lead to highly efficient solution-processed devices. mdpi.com The n-butyl group ensures good miscibility with polymers and solvents, facilitating the formation of uniform blend films. Another approach involves creating hybrid polymer systems, such as polysiloxanes with pendant this compound units. researchgate.net These materials combine the robust, flexible backbone of polysiloxane with the favorable optoelectronic properties of the carbazole derivative, making them suitable for applications like photorefractive composites. researchgate.net
Future research could explore hybrids with quantum dots (QDs), where the benzo[a]carbazole derivative acts as a host matrix or a hole-transporting ligand. The energy transfer between the organic component and the inorganic QD can be harnessed to produce highly efficient and color-tunable light-emitting devices.
Table 2: Potential Hybrid Systems Incorporating this compound
| Inorganic/Polymeric Component | Role of this compound | Potential Synergistic Effect | Target Application |
|---|---|---|---|
| Metal Oxides (e.g., ZnO, TiO₂) | Emissive layer, Hole-transport layer | Improved charge balance by combining high electron mobility of the oxide with the hole-transporting nature of the carbazole. mdpi.com | Hybrid OLEDs, Dye-sensitized solar cells (DSSCs). researchgate.net |
| Quantum Dots (e.g., CdSe/ZnS) | Host matrix, Hole-transporting ligand | Efficient Förster Resonance Energy Transfer (FRET) for narrow and tunable emission. | Quantum dot light-emitting diodes (QLEDs), Bio-imaging probes. |
| Polysiloxanes or Polystyrenes | Pendant electro-active group | Combines the processability and stability of the polymer backbone with the optoelectronic function of the carbazole. researchgate.net | Photorefractive polymers, Flexible electronics. |
| Metal Nanoparticles (e.g., Au, Ag) | Emissive layer in proximity to nanoparticles | Localized surface plasmon resonance (LSPR) enhancement of fluorescence. | Plasmon-enhanced fluorescence sensors, High-brightness OLEDs. |
Exploration of Advanced Manufacturing Techniques for Devices
The n-butyl substituent on this compound enhances its solubility in common organic solvents, making it an excellent candidate for various solution-based, cost-effective manufacturing techniques. researchgate.net While spin-coating is a common laboratory method, future translational efforts will require leveraging more scalable and advanced manufacturing processes.
Inkjet printing and roll-to-roll (R2R) processing are highly attractive for large-area electronics, such as flexible displays and lighting panels. The ability to formulate stable "inks" from this compound and its derivatives will be crucial. Research will need to optimize ink viscosity, surface tension, and solvent evaporation rates to achieve high-resolution patterns and uniform thin films.
Another promising technique is organic vapor-phase deposition (OVPD), which combines the control of vacuum thermal evaporation with the high-throughput potential of a carrier gas system. This can produce highly uniform and pure crystalline films over large areas, potentially leading to devices with superior performance and longevity. Exploring the thermal properties and sublimation behavior of this compound will be essential for its adoption in vapor-phase deposition methods.
Table 3: Advanced Manufacturing Techniques for this compound Devices
| Technique | Description | Advantages for Benzo[a]carbazole Devices | Key Research Considerations |
|---|---|---|---|
| Inkjet Printing | Additive, solution-based deposition of material in precise patterns. | Digital control, material efficiency, suitable for flexible substrates. | Ink formulation (solubility, viscosity), substrate wetting, nozzle clogging. |
| Roll-to-Roll (R2R) Processing | Continuous fabrication of electronic devices on flexible rolls of plastic or metal foil. | High throughput, low cost, scalability for large-area electronics. | Dynamic film drying, mechanical stress on layers, registration accuracy. |
| Organic Vapor-Phase Deposition (OVPD) | Deposition from a hot-walled reactor using an inert carrier gas. | High film uniformity, precise thickness control, reduced material degradation. | Sublimation temperature and stability of the compound, carrier gas flow dynamics. |
| Solution Shearing | Deposition of a solution onto a moving substrate under a fixed blade. | Can produce highly crystalline films with aligned molecules, enhancing charge mobility. | Solvent choice, shearing speed, substrate temperature. |
Development of Novel Spectroscopic and Imaging Techniques for Characterization
To fully understand and optimize materials based on this compound, advanced characterization techniques beyond standard spectroscopy are required. Future research will benefit from novel methods that can probe the structure-property relationships at the nanoscale, in thin films, and within functioning devices.
Time-resolved spectroscopic techniques, such as transient absorption and time-resolved photoluminescence, can elucidate the dynamics of excited states, charge generation, and recombination processes on femtosecond to microsecond timescales. This information is vital for understanding the efficiency of OLEDs and photovoltaic devices. In-situ and operando spectroscopy, where devices are characterized while they are operating, will provide critical insights into degradation mechanisms and the evolution of electronic states under electrical bias or illumination.
Advanced imaging techniques like atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM) can map the surface morphology and local surface potential of thin films, respectively. mdpi.com This allows for the correlation of film structure with electronic properties at the nanoscale. Furthermore, techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can reveal the molecular packing and orientation of molecules in thin films, which is a key determinant of charge transport efficiency in organic field-effect transistors (OFETs).
Table 4: Advanced Characterization Techniques for this compound Systems
| Technique | Information Obtained | Relevance to Benzo[a]carbazole Research |
|---|---|---|
| Transient Absorption Spectroscopy | Dynamics of excited states and charge carriers (e.g., intersystem crossing, charge separation). | Optimizing efficiency in PHOLEDs and organic solar cells. |
| Kelvin Probe Force Microscopy (KPFM) | Nanoscale mapping of surface potential and work function. | Characterizing energy level alignment at interfaces within a device. |
| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Molecular packing, orientation, and crystallinity in thin films. | Correlating film microstructure with charge transport anisotropy in OFETs. |
| Operando UV-Vis/PL Spectroscopy | Changes in optical and electronic properties during device operation. | Identifying degradation pathways and understanding device physics under real-world conditions. |
Interdisciplinary Research with Emerging Fields in Organic Electronics and Chemical Biology
The unique properties of this compound position it as a valuable compound for interdisciplinary research, bridging materials science with emerging areas of electronics and biology.
In the field of neuromorphic computing and bioelectronics , organic semiconducting materials are being explored for creating artificial synapses and sensors that can interface with biological systems. wiley.com The ionic/electronic conductivity that can be modulated in organic materials makes them suitable for emulating synaptic plasticity. wiley.com Derivatives of this compound could be designed as the active channel material in organic electrochemical transistors (OECTs), a key component in biosensors and neuromorphic circuits.
In chemical biology , the fluorescent nature of the benzo[a]carbazole core makes it a candidate for developing novel molecular probes. By attaching specific targeting moieties, derivatives of this compound could be designed for selective imaging of cellular components, such as lipid droplets. rsc.org Its photophysical properties could be engineered to respond to changes in the local environment (e.g., polarity, pH, ion concentration), creating "smart" probes for diagnostics. Furthermore, the established interest in benzo[a]carbazole derivatives as potential antitumor agents opens a significant avenue for translational research in medicinal chemistry and drug design. nih.gov
Table 5: Interdisciplinary Research Opportunities
| Emerging Field | Potential Role of this compound | Key Research Question |
|---|---|---|
| Neuromorphic Bioelectronics | Active material in Organic Electrochemical Transistors (OECTs) for artificial synapses. wiley.com | Can functionalization control the ion-electron transduction needed to mimic synaptic behavior? |
| Chemical Biology & Bio-imaging | Core fluorophore for targeted probes for cellular imaging. rsc.org | Can derivatives be made water-soluble and biocompatible for live-cell imaging? |
| Supramolecular Chemistry | Building block for self-assembling systems with defined nano-architectures. rsc.org | How can non-covalent interactions be programmed to control the assembly of benzo[a]carbazole units? |
| Medicinal Chemistry | Scaffold for the design of novel therapeutic agents (e.g., antitumor). nih.gov | What structural modifications will enhance biological activity and selectivity? |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
